4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

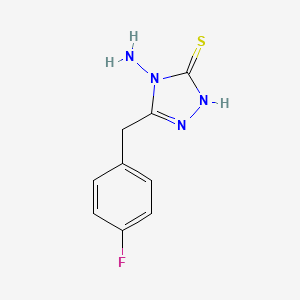

Description

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with an amino group, a fluorobenzyl group, and a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol, leading to the formation of the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents, alkylating agents, or acylating agents.

Major Products Formed:

Disulfides: Formed from the oxidation of the thiol group.

Reduced Triazoles: Formed from the reduction of the triazole ring.

Substituted Triazoles: Formed from nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol has been explored for its potential as an antifungal agent. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition can lead to the disruption of fungal cell membrane integrity.

Case Study

In a study evaluating the antifungal activity of triazole derivatives, compounds similar to this compound demonstrated significant inhibitory effects against various fungal strains, suggesting its potential as a lead compound for developing new antifungal therapies .

Agricultural Applications

The compound has also been investigated for its use as an agricultural fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from fungal pathogens.

Research Findings

Field trials have shown that formulations containing triazole derivatives can effectively reduce the incidence of fungal diseases in crops such as wheat and barley. The application of these compounds not only enhances crop yield but also contributes to sustainable agricultural practices by reducing the need for more toxic fungicides .

Cosmetic Industry

Recent research has highlighted the potential of this compound in cosmetic formulations. Its antioxidant properties may provide benefits in skin care products aimed at combating oxidative stress and aging.

Experimental Data

In vitro studies have indicated that this compound can scavenge free radicals effectively, making it a valuable ingredient in anti-aging creams and serums .

Comparative Analysis of Triazole Compounds

Mécanisme D'action

The mechanism of action of 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group may also play a role in redox reactions, contributing to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

- 4-Amino-5-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-nitrobenzyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs with different substituents.

Activité Biologique

4-Amino-5-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈F N₄S

- Molecular Weight : 210.23 g/mol

- IUPAC Name : 4-amino-5-(4-fluorobenzyl)-4H-1,2,4-triazol-3-thiol

This compound features a triazole ring with an amino group and a thiol group that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study focusing on various triazole compounds demonstrated that this compound showed promising results against several bacterial strains. The mechanism of action is believed to involve inhibition of key enzymes in bacterial cell wall synthesis.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound were evaluated against various cancer cell lines. In vitro assays revealed that it exhibits selective toxicity towards cancer cells while sparing normal cells. For instance, the IC₅₀ values for certain tumor cell lines were reported above 100 µM, indicating low cytotoxicity against normal cells .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 | >100 |

| PC3 | >100 |

This selectivity is crucial for developing anticancer agents with reduced side effects.

Inhibition of Metallo-Beta-Lactamases (MBLs)

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. Studies have shown that derivatives like this compound can act as micromolar inhibitors against clinically relevant MBLs such as NDM-1 and VIM-type .

Case Study 1: Acute Toxicity Assessment

A recent study assessed the acute toxicity of a related compound using both in silico and in vivo methods. The LD₅₀ was determined to be 1190 mg/kg when administered intragastrically, categorizing it within the IV class of toxicity according to established classifications . This suggests a relatively low risk profile for therapeutic applications.

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationships (SAR) of triazole derivatives have highlighted the importance of specific substituents in enhancing biological activity. Modifications on the benzyl moiety significantly affected the potency against bacterial strains and cancer cell lines. For example, compounds with fluorine substitutions showed improved activity compared to their non-fluorinated counterparts .

Propriétés

IUPAC Name |

4-amino-3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4S/c10-7-3-1-6(2-4-7)5-8-12-13-9(15)14(8)11/h1-4H,5,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRRNALZBYGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNC(=S)N2N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147445 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24838164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

151297-84-6 | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151297-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-[(4-fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.